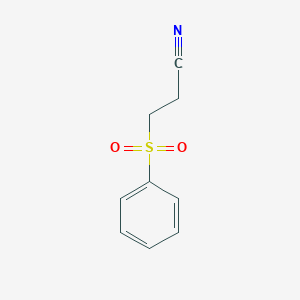

3-(Phenylsulphonyl)propiononitrile

Descripción general

Descripción

3-(Phenylsulphonyl)propiononitrile is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71443. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It has been used as a higher voltage bifunctional additive in the electrolyte for lithium-ion batteries . It is involved in the formation of a solid electrolyte interface (SEI) on both LiCoO2 cathodes and graphite anodes .

Result of Action

It has been reported to improve the performance of lithium-ion batteries by influencing the formation of a solid electrolyte interface (SEI) on both LiCoO2 cathodes and graphite anodes .

Actividad Biológica

3-(Phenylsulphonyl)propiononitrile (PSPN) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and material sciences. This article explores the biological activity of PSPN, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

PSPN is characterized by its phenylsulfonyl group attached to a propiononitrile backbone. The presence of the sulfonyl group enhances its reactivity and solubility in various solvents, making it a versatile compound in synthetic chemistry.

1. Janus Kinase Inhibition

PSPN has been identified as a potential inhibitor of Janus kinases (JAKs), which are critical enzymes involved in the signaling pathways of various cytokines. These kinases play essential roles in cell division, differentiation, and immune responses. Research indicates that compounds like PSPN can selectively inhibit JAK1 while sparing JAK2 activity, suggesting a targeted approach for treating diseases associated with JAK dysregulation, such as autoimmune disorders and certain cancers .

2. Electrolyte Additive in Lithium-Ion Batteries

In addition to its biological implications, PSPN has been studied as a higher voltage bifunctional additive in lithium-ion batteries. Its incorporation into electrolytes has shown improvements in battery performance by enhancing the formation of solid electrolyte interphases (SEI), which are crucial for battery longevity and efficiency . This dual functionality highlights PSPN's potential beyond traditional biological applications.

Case Study 1: JAK Inhibition

A study investigated the efficacy of PSPN in inhibiting JAK1 activity in vitro. The results demonstrated a significant reduction in JAK-mediated signal transduction pathways, leading to decreased proliferation of cancer cell lines dependent on these pathways. The study concluded that PSPN could serve as a lead compound for developing new therapeutic agents targeting JAK-related diseases.

Case Study 2: Electrochemical Performance

Another research effort focused on the electrochemical properties of PSPN when used as an additive in lithium-ion battery systems. The findings indicated that batteries utilizing PSPN exhibited enhanced charge-discharge cycles and improved overall capacity retention compared to conventional electrolytes. This study underscores the compound's versatility and potential applications outside traditional pharmacology.

Research Findings

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Coupling Reactions

3-(Phenylsulphonyl)propiononitrile is prominently used in coupling reactions within organic synthesis. According to Epifani et al. (1991), it plays a crucial role in regioselective and stereoselective coupling reactions involving phenylsulphenyl-, phenylsulphinyl-, and phenylsulphonyl-pentadienyl metals. This indicates its utility in creating complex organic molecules with specific structural properties, which is essential for the development of pharmaceuticals and other fine chemicals.

2. Phase Equilibria Studies

The compound is also significant in studying phase equilibria in various industrial processes, particularly those involving organic solvents. Byun (2017) highlighted its application in understanding supercritical CO2 systems, which are crucial for extraction processes and other industrial applications.

Material Science

1. Lithium-Ion Batteries

A notable application of this compound is as a bifunctional electrolyte additive in lithium-ion batteries. Research by Zuo et al. (2018) demonstrated that this compound enhances the solid electrolyte interface (SEI) on both LiCoO2 cathodes and graphite anodes, leading to improved battery performance and longevity. This finding is critical as it addresses the growing demand for efficient energy storage solutions.

2. Synthesis of γ-Lactones and Butenolides

The compound facilitates the synthesis of γ-lactones and butenolides, which are important intermediates in organic synthesis. Carretero et al. (1987) reported that methyl 3-phenylsulphonyl orthopropionate reacts with n-BuLi to yield β-phenylsulphonyl γ-lactones, showcasing the compound's versatility in producing valuable chemical entities.

Potential Therapeutic Applications

1. Cancer Research

this compound has been submitted to the National Cancer Institute (NCI) for evaluation as a potential therapeutic agent against cancer. The NCI Development Therapeutics Program aims to discover new cancer treatments, indicating that this compound may have properties that warrant further investigation in oncology.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZPZPVSUAKTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143990 | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10154-75-3 | |

| Record name | 3-(Phenylsulfonyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10154-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010154753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10154-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulphonyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.